![molecular formula C18H22ClN5O2S2 B282702 N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B282702.png)
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound with a molecular formula of C21H29ClN6O2S2. It belongs to the class of thiadiazoles and has been studied extensively for its various applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of various ion channels, including the GABA-A receptor.
Biochemical and Physiological Effects:
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the levels of various inflammatory markers in the body, including cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various preclinical studies and has the potential to be developed into a new drug. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide. One direction is to further investigate its potential as a therapeutic agent for anxiety and depression. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Finally, there is a need for more studies to investigate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 1,3,4-thiadiazole-2-thiol with 1-(3-chlorophenyl)piperazine and 2-bromoacetic acid. The resulting product is then reacted with butanoyl chloride to obtain the final compound.
Scientific Research Applications
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its various applications in scientific research. It has been found to have potential in the treatment of anxiety and depression. It has also been studied for its anticonvulsant and analgesic properties. Furthermore, it has shown potential as an anti-inflammatory and antioxidant agent.
properties
Molecular Formula |
C18H22ClN5O2S2 |
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Molecular Weight |
440 g/mol |
IUPAC Name |
N-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H22ClN5O2S2/c1-2-4-15(25)20-17-21-22-18(28-17)27-12-16(26)24-9-7-23(8-10-24)14-6-3-5-13(19)11-14/h3,5-6,11H,2,4,7-10,12H2,1H3,(H,20,21,25) |
InChI Key |
LYCRYVJPVSQWTR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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